3-Isobutylglutaric acid

Description

The exact mass of the compound 3-Isobutylglutaric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Isobutylglutaric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isobutylglutaric acid including the price, delivery time, and more detailed information at info@benchchem.com.

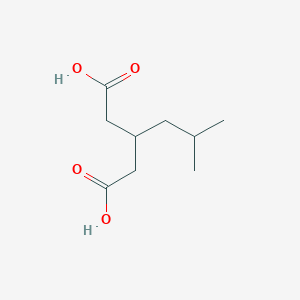

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpropyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATSLDZQNXAKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450420 | |

| Record name | 3-isobutylglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75143-89-4 | |

| Record name | 3-Isobutylglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75143-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075143894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-isobutylglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Methylpropyl)pentanedioic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLGLUTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMH1IVR5QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Isobutylglutaric acid fundamental properties

An In-depth Technical Guide on the Core Properties of 3-Isobutylglutaric Acid

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 3-isobutylglutaric acid, tailored for researchers, scientists, and professionals in drug development.

Introduction

3-Isobutylglutaric acid, systematically known as 3-(2-methylpropyl)pentanedioic acid, is a dicarboxylic acid with the chemical formula C9H16O4.[1][2] It serves as a critical intermediate in the synthesis of various pharmaceutical compounds, most notably Pregabalin, a medication used to treat neuropathic pain, epilepsy, and fibromyalgia.[2][3][4] This guide delves into its core chemical and physical properties, detailed synthetic methodologies, and its primary role in pharmaceutical manufacturing.

Chemical and Physical Properties

3-Isobutylglutaric acid is typically a white to pale brown solid.[2][3][5] Its structure consists of a five-carbon glutaric acid backbone with an isobutyl group attached to the third carbon. The presence of two carboxylic acid functional groups dictates its acidic nature and reactivity.[6]

Quantitative Data Summary

The fundamental physicochemical properties of 3-isobutylglutaric acid are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | 3-(2-methylpropyl)pentanedioic acid | [1][7][8] |

| Synonyms | 3-isobutylpentanedioic acid, Isobutylglutaric acid | [1][2][9] |

| CAS Number | 75143-89-4 | [1][2][9] |

| Molecular Formula | C9H16O4 | [1][2][9] |

| Molecular Weight | 188.22 g/mol | [1][2] |

| Appearance | White to pale brown solid | [2][3][10][11] |

| Melting Point | 47 °C to 55 °C | [2][3][9][12] |

| Boiling Point | 326.197 °C at 760 mmHg | [2][9] |

| Density | 1.126 g/cm³ | [2][9] |

| pKa | 4.19 ± 0.10 (Predicted) | [5][9] |

| Solubility | Slightly soluble in water and methanol | [2][3][9][12] |

| Flash Point | 165.289 °C | [9][10] |

| Refractive Index | 1.472 | [2][9] |

| LogP | 1.59810 | [9][10] |

| Storage Temperature | Store in freezer, under -20°C | [2][3][9] |

Synthesis of 3-Isobutylglutaric Acid

The synthesis of 3-isobutylglutaric acid is a well-documented process, often starting from isovaleraldehyde. Various methodologies exist, with a common industrial approach involving a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis and decarboxylation steps.[2]

Logical Relationship of Synthetic Pathways

The following diagram illustrates the relationship between starting materials, key reaction types, and the final product in the synthesis of 3-isobutylglutaric acid.

References

- 1. Isobutylglutaric acid | C9H16O4 | CID 10976240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3-isobutylglutaric acid CAS#: 75143-89-4 [m.chemicalbook.com]

- 4. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

- 5. 3-isobutylglutaric acid | 75143-89-4 [chemicalbook.com]

- 6. CAS 75143-89-4: 3-Isobutylglutaric acid | CymitQuimica [cymitquimica.com]

- 7. 3-Isobutylglutaric acid | 75143-89-4 [sigmaaldrich.com]

- 8. 3-Isobutylglutaric acid Online | 3-Isobutylglutaric acid Manufacturer and Suppliers [scimplify.com]

- 9. lookchem.com [lookchem.com]

- 10. 3-isobutylglutaric Acid CAS 75143-89-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. niainnovation.in [niainnovation.in]

- 12. 3-isobutylglutaric Acid | 75143-89-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

Physicochemical characteristics of 3-Isobutylglutaric acid

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Isobutylglutaric Acid

Introduction

3-Isobutylglutaric acid, also known by its systematic name 3-(2-methylpropyl)pentanedioic acid, is a dicarboxylic acid derivative.[1] Its chemical structure features a pentanedioic acid backbone with an isobutyl group attached to the third carbon. This compound is of significant interest to researchers and professionals in drug development, primarily serving as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Most notably, it is a key precursor in the production of Pregabalin, a medication widely used for treating neuropathic pain, epilepsy, and fibromyalgia.[1][2][3] The compound's molecular formula is C9H16O4.[1][4]

Physicochemical Properties

The physicochemical properties of 3-Isobutylglutaric acid are fundamental to its handling, reactivity, and application in synthetic chemistry. These properties have been determined through various analytical techniques and are summarized below. The compound typically appears as a white to pale brown solid.[2][3][5]

Table 1: Summary of Physicochemical Data for 3-Isobutylglutaric Acid

| Property | Value | Source(s) |

| CAS Number | 75143-89-4 | [1] |

| Molecular Formula | C9H16O4 | [1][4] |

| Molecular Weight | 188.22 g/mol | [1][4] |

| Melting Point | 47 - 55 °C | [2][4][6][7] |

| Boiling Point | 326.197 °C at 760 mmHg | [2][6][7] |

| Density | 1.126 g/cm³ | [1][2][6] |

| pKa (Predicted) | 4.19 ± 0.10 | [2][6] |

| Solubility | Slightly soluble in Methanol and Water | [1][2][6] |

| Refractive Index | 1.472 | [1][6][7] |

| Flash Point | 165.289 °C | [6][7] |

| Vapor Pressure | 0 mmHg at 25°C | [6][7] |

| LogP | 1.59810 | [6][7] |

| Storage Temperature | -20°C, sealed in a dry environment | [1][2][6] |

Experimental Protocols: Synthesis of 3-Isobutylglutaric Acid

Several synthetic routes for 3-Isobutylglutaric acid have been developed. Below are detailed methodologies for two common approaches.

Method 1: Knoevenagel Condensation and Michael Addition

This is a widely employed method for the industrial-scale production of 3-Isobutylglutaric acid.[1]

Experimental Procedure:

-

Knoevenagel Condensation: Isovaleraldehyde is reacted with ethyl cyanoacetate. This reaction is typically catalyzed by a weak base.

-

Michael Addition: The product from the first step undergoes a Michael addition with diethyl malonate.[1][8]

-

Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to hydrolysis, typically under acidic conditions (e.g., using hydrochloric acid or hydrobromic acid) and heated to reflux (100-125°C) for an extended period (6-100 hours).[8] This step hydrolyzes the ester and nitrile groups and subsequently decarboxylates the molecule to yield 3-Isobutylglutaric acid.[1]

-

Extraction and Isolation: After cooling, the reaction mixture is extracted with an organic solvent, such as toluene. The solvent is then distilled off to yield the final product.[8]

Method 2: Synthesis from Isovaleraldehyde and Malonamide (B141969) Nitrile

This alternative pathway is noted for its high yields and milder reaction conditions.[1]

Experimental Procedure:

-

Condensation: Isovaleraldehyde and malonamide nitrile are used as starting materials.[9] A base-catalyzed condensation reaction is carried out under mild conditions, often employing a phase transfer catalyst.[9]

-

Hydrolysis: The condensation product is then hydrolyzed under acidic conditions to produce 3-Isobutylglutaric acid.[1][9]

Role in Pharmaceutical Synthesis and Related Pathways

The primary application of 3-Isobutylglutaric acid is as a precursor in the synthesis of (S)-Pregabalin.[8] This process involves several key transformations that highlight the compound's reactivity.

The logical workflow for the synthesis of (S)-Pregabalin from 3-Isobutylglutaric acid is illustrated below.

Caption: Synthetic pathway of (S)-Pregabalin from 3-Isobutylglutaric Acid.

The conversion process from 3-isobutylglutaric acid to (S)-Pregabalin can be visualized as a distinct workflow.

Caption: Workflow for the conversion of 3-Isobutylglutaric Acid to (S)-Pregabalin.

Safety and Handling

Proper handling and storage of 3-Isobutylglutaric acid are crucial for maintaining its stability and ensuring safety.

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] For long-term stability, storage in a freezer at -20°C is recommended.[1][2][6]

-

Handling: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as safety goggles and gloves.[5] Handling should be done in a well-ventilated area to avoid the formation of dust and aerosols.[5]

-

Hazards: The compound may cause serious eye damage and is suspected of damaging fertility or the unborn child.[10]

Conclusion

3-Isobutylglutaric acid is a compound with well-defined physicochemical properties that make it a valuable intermediate in the pharmaceutical industry. Its primary importance lies in its role as a key building block for the synthesis of Pregabalin. The synthetic routes to 3-Isobutylglutaric acid are well-established, allowing for its efficient production. A thorough understanding of its chemical characteristics, synthesis, and handling is essential for researchers and professionals involved in the development and manufacturing of related pharmaceutical products.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-isobutylglutaric acid CAS#: 75143-89-4 [m.chemicalbook.com]

- 3. 3-isobutylglutaric acid CAS#: 75143-89-4 [amp.chemicalbook.com]

- 4. 3-isobutylglutaric Acid | 75143-89-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. 3-isobutylglutaric acid - Safety Data Sheet [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. 3-isobutylglutaric Acid CAS 75143-89-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

- 9. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]

- 10. Isobutylglutaric acid | C9H16O4 | CID 10976240 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Isobutylglutaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-isobutylglutaric acid, a key organic compound with applications in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 3-isobutylglutaric acid is C₉H₁₆O₄, with a molecular weight of 188.22 g/mol .[1][2][3][4] The following tables summarize the key spectroscopic data points for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Solvent | Frequency (MHz) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| CDCl₃ | 200 | 0.92 | doublet | 6.6 | 6H | 2 x CH₃ |

| 1.23 | doublet of doublets | J₁ = 6.6, J₂ = 6.5 | 2H | CH₂ (isobutyl) | ||

| 1.64 | multiplet | 1H | CH (isobutyl) | |||

| 2.25-2.40 | multiplet | 1H | CH (glutaric) | |||

| 2.40-2.55 | multiplet | 4H | 2 x CH₂ (glutaric) | |||

| D₂O | 0.70 | doublet | 6.0 | 6H | 2 x CH₃ | |

| 0.97 | singlet | 2H | CH₂ (isobutyl) | |||

| 1.49 | singlet | 1H | CH (isobutyl) | |||

| 1.95 | singlet | 4H | 2 x CH₂ (glutaric) | |||

| 2.05 | singlet | 1H | CH (glutaric) |

Data sourced from Organic Spectroscopy International.[5]

¹³C NMR Data

| Solvent | Chemical Shift (δ) ppm | Assignment |

| D₂O | 182.89 | 2 x C=O (Carboxylic Acid) |

| 43.66 | CH₂ (isobutyl) | |

| 31.90 | CH (glutaric) | |

| 24.60 | CH (isobutyl) | |

| 22.27 | 2 x CH₃ |

Data sourced from Organic Spectroscopy International.[5]

Infrared (IR) Spectroscopy

| Medium | Wavenumber (cm⁻¹) | Assignment |

| KBr | 3047.0 | O-H stretch (Carboxylic Acid) |

| 2958.3 | C-H stretch (Aliphatic) | |

| 1704.8 | C=O stretch (Carboxylic Acid) | |

| 1463.7, 1448.3, 1417.4, 1409.7 | C-H bend | |

| 1301.7, 1249.6, 1232.3, 1211.1 | C-O stretch, O-H bend | |

| 1116.6, 919.9, 906.4, 680.7 | Fingerprint Region |

Data sourced from Organic Spectroscopy International.[5]

Mass Spectrometry (MS)

| Ionization Mode | m/z | Assignment |

| Electrospray (Negative) | 187 | [M-H]⁻ |

Data sourced from Organic Spectroscopy International.[5]

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 3-isobutylglutaric acid is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for ¹H NMR in non-deuterated solvents.

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker or Jeol instrument, operating at a field strength of 200 MHz or higher for protons, is utilized.

-

¹H NMR Acquisition: The instrument is tuned and shimmed to the deuterium (B1214612) lock signal of the solvent. A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans (typically 1024 or more) is necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus. A relaxation delay of 2-5 seconds is employed.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): A small amount of 3-isobutylglutaric acid (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of 3-isobutylglutaric acid is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1-10 µg/mL.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This can be a standalone mass spectrometer or coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through an LC column. For negative ion mode, the instrument parameters are optimized to detect deprotonated molecules ([M-H]⁻). Key parameters include the capillary voltage, cone voltage, desolvation gas flow, and temperature. The mass analyzer is set to scan a relevant m/z range (e.g., 50-500 Da).

-

Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 3-isobutylglutaric acid.

References

- 1. Isobutylglutaric acid | C9H16O4 | CID 10976240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-isobutylglutaric acid | 75143-89-4 [chemicalbook.com]

- 3. 3-Isobutylglutaric Acid - CAS - 75143-89-4 | Axios Research [axios-research.com]

- 4. 3-isobutylglutaric acid - Safety Data Sheet [chemicalbook.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 3 Isobutylglutaric acid Spectral data [orgspectroscopyint.blogspot.com]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Historical Synthesis of 3-Isobutylglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isobutylglutaric acid, a dicarboxylic acid with the chemical formula C₉H₁₆O₄, is a critical intermediate in the synthesis of several pharmaceuticals, most notably Pregabalin, a widely used medication for neuropathic pain and epilepsy.[1] Understanding the historical context of its synthesis provides valuable insights into the evolution of organic chemistry methodologies and their application in drug development. This technical guide delves into the discovery and early synthetic routes of 3-isobutylglutaric acid, presenting detailed experimental protocols, quantitative data, and workflow visualizations to serve as a comprehensive resource for researchers and scientists.

Discovery: A Synthetic Origin

The discovery of 3-isobutylglutaric acid is intrinsically linked to its first chemical synthesis. While a definitive "discovery" in the traditional sense of isolation from a natural source is not documented, the foundational synthetic route was established in the early 20th century. The seminal work, though not detailed in readily available literature, is attributed to Day and Thorpe in a 1920 publication in the Journal of the Chemical Society. This early method laid the groundwork for subsequent refinements and large-scale production processes. The historical synthesis is characterized by a three-step process commencing with isovaleraldehyde (B47997).

The cornerstone of this historical synthesis involves a sequence of classic organic reactions: a Knoevenagel condensation, followed by a Michael addition, and culminating in hydrolysis and decarboxylation.[1][2][3] This robust and adaptable route has remained a staple in the production of 3-isobutylglutaric acid.

Historical Synthesis Pathway

The predominant historical synthesis of 3-isobutylglutaric acid is a multi-step process that begins with the condensation of isovaleraldehyde and ethyl cyanoacetate (B8463686). This is followed by a Michael addition with diethyl malonate and subsequent hydrolysis and decarboxylation to yield the final product.[1][2][3]

Logical Workflow of the Historical Synthesis

Caption: Overall workflow of the historical synthesis of 3-isobutylglutaric acid.

Experimental Protocols for Key Historical Syntheses

The following protocols are based on modern adaptations of the classical synthetic route, as detailed in patent literature. These provide concrete examples of the reaction conditions and reagents used.

Protocol 1: Synthesis via Knoevenagel Condensation, Michael Addition, and Hydrolysis with Hydrochloric Acid

This protocol outlines a one-pot synthesis approach.

Step 1: Knoevenagel Condensation and Michael Addition

-

Combine isovaleraldehyde and ethyl cyanoacetate in a suitable non-polar organic solvent.

-

Add a first base to catalyze the Knoevenagel condensation to form the intermediate, ethyl 2-cyano-5-methylhex-2-enoate.

-

To the reaction mixture, add diethyl malonate and a second base.

-

Heat the reaction mixture to 50-55°C for 3-5 hours to facilitate the Michael addition.

-

Cool the reaction mass to 25-30°C.

Step 2: Hydrolysis and Decarboxylation

-

Add an aqueous solution of hydrochloric acid (e.g., 35%) to the reaction mixture.

-

Reflux the mass at 100-125°C for an extended period, typically 50-100 hours, to achieve complete hydrolysis and decarboxylation.

-

Cool the reaction mass to 25-30°C.

-

Extract the product with a suitable organic solvent, such as toluene (B28343).

-

Distill off the solvent to obtain crude 3-isobutylglutaric acid.

Protocol 2: Synthesis Variation with Hydrobromic Acid for Hydrolysis

This protocol follows a similar initial procedure but utilizes a different acid for the final step.

Step 1: Knoevenagel Condensation and Michael Addition

-

Follow steps 1-5 as outlined in Protocol 1.

Step 2: Hydrolysis and Decarboxylation

-

Add hydrobromic acid (e.g., 47%) to the reaction mixture.

-

Reflux the mass at 100-125°C for a shorter duration of 6-10 hours.

-

Cool the reaction mass to 25-30°C.

-

Extract the product with toluene.

-

Distill off the toluene to yield 3-isobutylglutaric acid.

Quantitative Data from Historical Synthesis Methods

The following tables summarize quantitative data extracted from various documented synthesis protocols that are based on the historical method.

Table 1: Reaction Conditions and Yields for 3-Isobutylglutaric Acid Synthesis

| Parameter | Protocol 1 (HCl Hydrolysis) | Protocol 2 (HBr Hydrolysis) |

| Starting Materials | Isovaleraldehyde, Ethyl Cyanoacetate, Diethyl Malonate | Isovaleraldehyde, Ethyl Cyanoacetate, Diethyl Malonate |

| Michael Addition Temp. | 50-55°C | 50-55°C |

| Michael Addition Time | 3-5 hours | 3-5 hours |

| Hydrolysis Acid | 35% Hydrochloric Acid | 47% Hydrobromic Acid |

| Hydrolysis Temp. | 100-125°C | 100-125°C |

| Hydrolysis Time | 50-100 hours | 6-10 hours |

| Overall Yield | 76.14% | 71% |

| Purity (by GC) | 93.64% | 93.59% |

Data sourced from patent literature describing the process.[4]

Visualizing the Core Synthetic Steps

The following diagrams illustrate the individual stages of the historical synthesis pathway.

Knoevenagel Condensation

References

- 1. nbinno.com [nbinno.com]

- 2. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2007127309A2 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

Navigating the Conformational Landscape of 3-Isobutylglutaric Acid: A Theoretical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isobutylglutaric acid is a key precursor in the synthesis of several pharmaceuticals, most notably pregabalin.[1] Its molecular flexibility, arising from multiple rotatable bonds, gives rise to a complex conformational landscape that can significantly influence its reactivity and biological activity. While direct experimental and theoretical studies on the specific conformational preferences of 3-isobutylglutaric acid are not extensively available in current literature, this guide provides a comprehensive framework for its theoretical investigation. By leveraging established computational chemistry protocols and drawing parallels with studies on analogous dicarboxylic acids and molecules featuring the isobutyl moiety, we outline a robust methodology for characterizing the conformational space of this important molecule. This document serves as a detailed roadmap for researchers seeking to understand and predict the structural dynamics of 3-isobutylglutaric acid, thereby aiding in rational drug design and synthesis optimization.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical and chemical properties. For a flexible molecule like 3-isobutylglutaric acid (Figure 1), numerous conformations, or conformers, exist due to rotation around its single bonds. Each conformer possesses a distinct energy level, and the relative population of these conformers at equilibrium is governed by the Boltzmann distribution. Understanding the preferred conformations and the energy barriers between them is crucial for predicting reaction outcomes, designing enzyme inhibitors, and understanding its role as a pharmaceutical intermediate.[1]

This guide will detail a theoretical approach, primarily using quantum chemical calculations, to elucidate the conformational preferences of 3-isobutylglutaric acid.

Figure 1: 2D Structure of 3-Isobutylglutaric Acid

Theoretical Methodology: A Proposed Workflow

The conformational analysis of 3-isobutylglutaric acid can be systematically performed using a multi-step computational approach. This workflow, illustrated in Figure 2, combines initial conformational searches with high-level quantum mechanical calculations to provide a detailed picture of the molecule's potential energy surface.

Experimental & Computational Protocols

While no specific experimental studies on the conformation of 3-isobutylglutaric acid were identified, a hypothetical study would likely involve NMR spectroscopy. The following outlines both a plausible experimental protocol and a detailed computational methodology.

2.1.1. Hypothetical Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the conformational preferences of molecules in solution.

-

Sample Preparation: A solution of 3-isobutylglutaric acid would be prepared in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) at a concentration of approximately 10-20 mg/mL.

-

Data Acquisition: 1H and 13C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be performed to aid in the assignment of proton and carbon signals.

-

Analysis of Coupling Constants: The magnitudes of vicinal proton-proton coupling constants (³JHH) obtained from the high-resolution 1H NMR spectrum are particularly informative. These values are related to the dihedral angles between the coupled protons through the Karplus equation, providing insights into the preferred conformations of the carbon backbone.

2.1.2. Detailed Computational Protocol

This protocol is based on methodologies successfully applied to the conformational analysis of other dicarboxylic acids.[2][3][4]

-

Initial Structure Generation: A 3D model of 3-isobutylglutaric acid is built using molecular modeling software.

-

Molecular Mechanics Conformational Search: A systematic or random conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This step efficiently explores a wide range of possible conformations and identifies a set of low-energy candidate structures.

-

Quantum Mechanical Geometry Optimization: The low-energy conformers from the molecular mechanics search are then subjected to geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d,p) is a common and reliable choice for such calculations.[5]

-

Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is performed for each conformer. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

High-Level Single-Point Energy Calculations: To further refine the relative energies of the conformers, single-point energy calculations can be performed using a higher level of theory, such as a double-hybrid DFT functional (e.g., DSD-PBEP86) with a larger basis set (e.g., def2-TZVP).[5]

-

Potential Energy Surface Scans: To investigate the energy barriers between key conformers, potential energy surface (PES) scans are performed. This involves systematically rotating a specific dihedral angle while optimizing the rest of the molecular geometry at each step.

Expected Conformational Features

The conformational flexibility of 3-isobutylglutaric acid is primarily determined by the rotation around the C-C single bonds of the glutaric acid backbone and the isobutyl side chain.

Glutaric Acid Backbone Conformations

The carbon backbone of the glutaric acid moiety can adopt various conformations, which can be broadly classified as extended (trans) or folded (gauche). Studies on similar dicarboxylic acids have shown that intramolecular hydrogen bonding between the two carboxyl groups can play a significant role in stabilizing certain folded conformations.[3][6]

Isobutyl Group Rotamers

The isobutyl group also possesses rotational freedom around the C-C bond connecting it to the glutaric acid backbone. This can lead to different spatial arrangements of the methyl groups, which can be categorized as gauche or trans with respect to the backbone. The relative energies of these rotamers are influenced by steric interactions.[7][8]

Quantitative Data Presentation (Hypothetical)

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from a theoretical conformational analysis of 3-isobutylglutaric acid, based on trends observed for similar molecules.

Table 1: Relative Energies of Hypothetical 3-Isobutylglutaric Acid Conformers

| Conformer ID | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | Extended Backbone, Gauche Isobutyl | 0.00 | 45.2 |

| Conf-2 | Folded Backbone (H-bonded), Gauche Isobutyl | 0.25 | 30.1 |

| Conf-3 | Extended Backbone, Trans Isobutyl | 0.80 | 12.5 |

| Conf-4 | Folded Backbone, Trans Isobutyl | 1.20 | 6.8 |

| Conf-5 | Other | > 2.00 | < 5.4 |

Table 2: Key Dihedral Angles for Hypothetical Low-Energy Conformers (in degrees)

| Dihedral Angle | Conf-1 | Conf-2 | Conf-3 |

| O=C-C2-C3 | 178.5 | 65.2 | 179.1 |

| C2-C3-C4-C=O | 175.3 | -68.9 | 176.4 |

| C2-C3-C6-C7 | 62.1 | 60.8 | 179.5 |

Visualization of Conformational Space

The relationships between different conformers can be visualized using a graph, where nodes represent stable conformers and edges represent the transition states (energy barriers) between them.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the conformational analysis of 3-isobutylglutaric acid. Although specific studies on this molecule are lacking, the methodologies presented, based on established computational practices for similar molecules, provide a clear path forward for researchers. A thorough understanding of the conformational preferences and energy barriers of 3-isobutylglutaric acid is anticipated to provide valuable insights for the optimization of its synthesis and the development of novel pharmaceuticals. The proposed workflow, combining molecular mechanics, density functional theory, and high-level energy calculations, will enable a detailed characterization of its potential energy surface, ultimately contributing to a more profound understanding of its chemical behavior.

References

- 1. nbinno.com [nbinno.com]

- 2. scribd.com [scribd.com]

- 3. repo.uni-hannover.de [repo.uni-hannover.de]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Conformational Preferences of Leu-enkephalin Using the Conformational Search and Double-Hybrid DFT Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vibrational analysis of the conformers and understanding the genesis of the internal rotational barriers of Isobutyl Cyanide molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility Profile of 3-Isobutylglutaric Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-isobutylglutaric acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Pregabalin. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on compiling the existing qualitative information and presenting a detailed, standardized experimental protocol for the accurate determination of its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to establish a robust understanding of the solubility characteristics of 3-isobutylglutaric acid for process optimization, formulation development, and purification strategies.

Introduction

3-Isobutylglutaric acid (also known as 3-(2-methylpropyl)pentanedioic acid) is a dicarboxylic acid of significant interest in the pharmaceutical industry. Its structural features, including two carboxylic acid groups and an isobutyl side chain, dictate its physicochemical properties and, consequently, its solubility in different solvent systems. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing efficient purification methods such as crystallization, and for the formulation of drug products.

This guide summarizes the known physicochemical properties and qualitative solubility of 3-isobutylglutaric acid. Furthermore, it provides a detailed experimental protocol based on the widely accepted static equilibrium "shake-flask" method, which can be employed to generate precise quantitative solubility data in a variety of organic solvents.

Physicochemical Properties of 3-Isobutylglutaric Acid

A summary of the key physicochemical properties of 3-isobutylglutaric acid is presented in Table 1. These properties are essential for understanding its solubility behavior.

Table 1: Physicochemical Properties of 3-Isobutylglutaric Acid

| Property | Value |

| CAS Number | 75143-89-4 |

| Molecular Formula | C9H16O4 |

| Molecular Weight | 188.22 g/mol |

| Appearance | White to pale brown solid |

| Melting Point | 47 - 55 °C |

| Boiling Point | 326.2 °C (Predicted) |

| Density | 1.126 g/cm³ (Predicted) |

| pKa | 4.19 ± 0.10 (Predicted) |

| LogP | 1.59810 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

Solubility Profile of 3-Isobutylglutaric Acid

Table 2: Qualitative Solubility of 3-Isobutylglutaric Acid

| Solvent | Solubility |

| Water | Slightly Soluble[1][2] |

| Methanol | Slightly Soluble[1][2] |

Given the lack of quantitative data, it is highly recommended that researchers determine the solubility of 3-isobutylglutaric acid in their specific solvents of interest using a standardized experimental protocol.

Experimental Protocol for Solubility Determination

The following protocol describes the static equilibrium (or "shake-flask") method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent. This method is followed by gravimetric analysis to quantify the dissolved solute.

Materials and Equipment

-

3-Isobutylglutaric acid (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or incubator

-

Vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, compatible with the chosen solvent)

-

Pre-weighed evaporating dishes

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-isobutylglutaric acid to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the exact time should be determined empirically by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent precipitation due to temperature changes, it is advisable to pre-warm or pre-cool the pipette to the experimental temperature.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish. The filter should also be at the experimental temperature if possible.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporating dish containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without degrading the 3-isobutylglutaric acid (e.g., 60-80°C).

-

Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation of Solubility

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [(Mass of dish with solute) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of 3-isobutylglutaric acid using the static equilibrium method.

Caption: Workflow for solubility determination of 3-isobutylglutaric acid.

Conclusion

While quantitative solubility data for 3-isobutylglutaric acid in organic solvents remains scarce in public domain literature, this guide provides the necessary tools for researchers to generate this critical information. The compiled physicochemical properties offer a foundational understanding of the molecule's behavior. The detailed experimental protocol for the static equilibrium method provides a robust and reliable approach for determining the solubility of 3-isobutylglutaric acid in various organic solvents. The generation of such data will undoubtedly facilitate the optimization of synthetic and purification processes, as well as aid in the formulation development of pharmaceuticals derived from this important intermediate. It is recommended that future research efforts focus on systematically determining and publishing the solubility of 3-isobutylglutaric acid in a range of common organic solvents at different temperatures to create a comprehensive and publicly accessible solubility profile.

References

An In-depth Technical Guide to 3-Isobutylglutaric Acid (CAS 75143-89-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isobutylglutaric acid, with the CAS number 75143-89-4, is a dicarboxylic acid derivative.[1] Its chemical structure features a five-carbon glutaric acid backbone substituted with an isobutyl group at the third position.[1] This compound is of significant interest to the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Pregabalin.[1][2] Pregabalin is a gamma-aminobutyric acid (GABA) analogue used in the treatment of neuropathic pain, epilepsy, and fibromyalgia.[2] While 3-isobutylglutaric acid is crucial for the production of this widely-used therapeutic agent, information regarding its intrinsic biological activity is limited. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its pivotal role in pharmaceutical manufacturing.

Chemical and Physical Properties

3-Isobutylglutaric acid is a white to pale brown solid at room temperature.[1] Its solubility and other physicochemical properties are critical for its application in organic synthesis.

Table 1: Physical and Chemical Properties of 3-Isobutylglutaric Acid

| Property | Value | Reference(s) |

| CAS Number | 75143-89-4 | [1][3] |

| Molecular Formula | C9H16O4 | [3] |

| Molecular Weight | 188.22 g/mol | [1][3] |

| IUPAC Name | 3-(2-methylpropyl)pentanedioic acid | [3] |

| Synonyms | 3-Isobutylpentanedioic acid, Pregabalin Impurity B | [2] |

| Appearance | White to pale brown solid | [1] |

| Melting Point | 47-55 °C | [1] |

| Boiling Point | 326.197 °C at 760 mmHg | [1] |

| Density | 1.126 g/cm³ | [1] |

| Solubility | Slightly soluble in methanol (B129727) and water | |

| Storage | Store in a freezer under -20°C, sealed in a dry place |

Table 2: Spectroscopic Data of 3-Isobutylglutaric Acid

| Technique | Data |

| ¹H NMR (CDCl₃, 200 MHz) | δ 0.92 (d, 6H, J = 6.6 Hz), 1.23 (dd, 2H, Jχ = 6.6 Hz, J2 = 6.5 Hz), 1.64 (m, 1H), 2.25-2.40 (m, 1H), 2.40-2.55 (m, 4H) |

| IR (KBr, cm⁻¹) | 3436, 2953, 1704.8, 1575, 1463.7, 1448.3, 1417.4, 1409.7, 1301.7, 1249.6, 1232.3, 1211.1, 1116.6, 919.9, 906.4, 680.7 |

| Mass Spectrum (MS) | m/z: 187 (M-H)⁺ |

Synthesis of 3-Isobutylglutaric Acid

The most common synthetic route to 3-isobutylglutaric acid involves a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis and decarboxylation.[1]

Experimental Protocol: Knoevenagel-Michael Reaction Route

This protocol describes a common laboratory-scale synthesis of 3-isobutylglutaric acid.

Step 1: Knoevenagel Condensation

-

To a reaction flask equipped with a water separator, add diethyl malonate (16g, 0.1mol), isovaleraldehyde (B47997) (8.6g, 0.1mol), cyclohexane (B81311) (300mL), glacial acetic acid (30mL), and hexahydropyridine (1mL) as a catalyst.[4]

-

Heat the mixture to reflux for 3 hours, continuously removing the water formed during the reaction.[4]

-

Cool the reaction mixture to room temperature.

-

Add saturated sodium chloride solution and stir for 30 minutes.[4]

-

Separate the organic layer and remove the cyclohexane under reduced pressure to yield a brown oil.[4]

Step 2: Michael Addition and Decarboxylation

-

To the product from Step 1, add sodium chloride (11.3g, 0.194mol), dimethyl sulfoxide (B87167) (DMSO) (200mL), and water (5mL).[4]

-

Heat the mixture to 185°C under a nitrogen atmosphere and stir for 3 hours.[4]

-

Cool the reaction to room temperature.

Step 3: Hydrolysis

-

To the product from the Michael addition, add an aqueous solution of hydrochloric acid (e.g., 6N HCl).[5]

-

Reflux the mixture at 100-125°C for 50-100 hours until the reaction is complete.[5]

-

Cool the reaction mixture to room temperature.

Step 4: Work-up and Purification

-

Extract the aqueous mixture with toluene (B28343).[5]

-

Distill off the toluene from the combined organic extracts to obtain crude 3-isobutylglutaric acid.[5]

-

The crude product can be further purified by recrystallization or chromatography.

Caption: Synthesis of 3-Isobutylglutaric Acid.

Role in Drug Development

The primary application of 3-isobutylglutaric acid is as a starting material for the synthesis of pregabalin.[1]

Conversion to Pregabalin Intermediates

3-Isobutylglutaric acid is converted into key chiral intermediates for the synthesis of the enantiomerically pure (S)-Pregabalin. A common pathway involves the formation of 3-isobutylglutaric anhydride (B1165640), followed by amidation and resolution.

Experimental Protocol: Synthesis of 3-Isobutylglutaric Anhydride

-

A mixture of 3-isobutylglutaric acid and acetic anhydride is heated at approximately 120°C. This dehydration reaction yields 3-isobutylglutaric anhydride.

Experimental Protocol: Synthesis of 3-(Carbamoylmethyl)-5-methylhexanoic Acid (CMH)

-

3-Isobutylglutaric anhydride is subjected to ammonolysis to open the anhydride ring, forming the racemic monoamide, 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH).

Experimental Protocol: Resolution and Final Conversion

-

The racemic CMH is resolved using a chiral resolving agent, such as (R)-(+)-1-phenylethylamine, to isolate the desired (R)-enantiomer.

-

The resolved (R)-CMH then undergoes a Hofmann rearrangement to yield (S)-Pregabalin.[5]

Caption: Pathway to (S)-Pregabalin.

Biological Activity and Mechanism of Action

Currently, there is a lack of significant published research on the intrinsic biological activity or specific mechanism of action of 3-isobutylglutaric acid itself. Its primary and well-documented role in the life sciences is as a crucial chemical intermediate in the synthesis of the active pharmaceutical ingredient, pregabalin. While one commercial source mentions it as an impurity with anticonvulsant properties, this claim is not substantiated by peer-reviewed scientific literature.[2] The pharmacological activity attributed to this chemical lineage is overwhelmingly associated with its downstream product, (S)-Pregabalin, which acts as a ligand for the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.

Safety and Handling

3-Isobutylglutaric acid is associated with certain hazards and should be handled with appropriate safety precautions.

Table 3: Safety Information for 3-Isobutylglutaric Acid

| Hazard Statement(s) | Precautionary Statement(s) |

| H318: Causes serious eye damage. | P260: Do not breathe dust/fume/gas/mist/vapours/spray. |

| H361: Suspected of damaging fertility or the unborn child. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P308+P313: IF exposed or concerned: Get medical advice/attention. | |

| P310: Immediately call a POISON CENTER or doctor/physician. |

Data sourced from commercially available safety data sheets.

It is recommended to handle 3-isobutylglutaric acid in a well-ventilated area, using personal protective equipment, including gloves and safety glasses.

Conclusion

3-Isobutylglutaric acid is a vital molecule in the field of pharmaceutical synthesis, particularly for the production of pregabalin. Its chemical properties and reactivity are well-understood, with established protocols for its synthesis and conversion. While its own biological activity is not a current focus of research, its role as a key building block for a major therapeutic agent underscores its importance in drug development. Future research may explore potential applications of this and similar glutaric acid derivatives, but for now, its value is firmly rooted in its utility as a synthetic intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-isobutylglutaric acid | 75143-89-4 [chemicalbook.com]

- 3. Isobutylglutaric acid | C9H16O4 | CID 10976240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Method for preparing 3-isobutylglutaric acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

3-(2-methylpropyl)pentanedioic acid IUPAC name

An In-Depth Technical Guide to 3-(2-Methylpropyl)pentanedioic Acid

This guide provides a comprehensive overview of 3-(2-methylpropyl)pentanedioic acid, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

Nomenclature and Chemical Identity

The compound is systematically named 3-(2-methylpropyl)pentanedioic acid according to IUPAC nomenclature.[1][2] It is more commonly known by its trivial name, 3-isobutylglutaric acid .[1][3][4]

| Identifier | Value |

| IUPAC Name | 3-(2-methylpropyl)pentanedioic acid[1][2] |

| Common Synonyms | 3-Isobutylglutaric acid, 3-Isobutylpentanedioic acid[3][4] |

| CAS Number | 75143-89-4[1][3][5] |

| Molecular Formula | C₉H₁₆O₄[1][3][5] |

| Molecular Weight | 188.22 g/mol [1][3][5] |

| InChI | InChI=1S/C9H16O4/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13)[1] |

| InChIKey | UATSLDZQNXAKMA-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(C)CC(CC(=O)O)CC(=O)O[1] |

Physicochemical Properties

3-(2-methylpropyl)pentanedioic acid is a pale brown or white solid at room temperature.[3][4][6] Its key physical and chemical properties are summarized below.

| Property | Value |

| Melting Point | 47 °C[3][7] to 52-55 °C[6] |

| Boiling Point | ~326 °C at 760 mmHg[3][6][7] |

| Density | 1.126 g/cm³[3][7] |

| Flash Point | 165.289 °C[6][7] |

| pKa | 4.19 ± 0.10 (Predicted)[7] |

| Refractive Index | 1.472[3][7] |

| Solubility | Slightly soluble in methanol (B129727) and water[3][7] |

| XLogP3-AA | 1.4[1] |

| Topological Polar Surface Area | 74.6 Ų[1] |

| Storage | Store in a cool, dry place; freezer at -20°C is recommended[3][6][7] |

Synthesis and Manufacturing

The synthesis of 3-(2-methylpropyl)pentanedioic acid is a critical process for the pharmaceutical industry. Several synthetic routes have been developed, with a common strategy involving condensation and addition reactions followed by hydrolysis.

Experimental Protocol 1: Knoevenagel Condensation and Michael Addition

A widely employed method for synthesizing 3-(2-methylpropyl)pentanedioic acid involves an initial Knoevenagel condensation followed by a Michael addition.[3]

Step 1: Knoevenagel Condensation

-

Reactants: Isovaleraldehyde (B47997) and diethyl malonate.[8]

-

Solvent: Cyclohexane (B81311).[8]

-

Catalyst: Hexahydropyridine acetate.[8]

-

Procedure: Diethyl malonate (0.1 mol), isovaleraldehyde (0.1 mol), cyclohexane (300 mL), glacial acetic acid (30 mL), and hexahydropyridine (1 mL) are combined in a reaction flask equipped with a water separator. The mixture is heated to reflux for 3 hours. After cooling to room temperature, a saturated NaCl solution is added, and the mixture is stirred for 30 minutes. The layers are separated, and the organic layer is concentrated under reduced pressure to yield an intermediate oil (compound A solution).[8]

Step 2: Decarboxylation

-

Reactants: The intermediate from Step 1, sodium chloride (NaCl), dimethyl sulfoxide (B87167) (DMSO), and water.[8]

-

Procedure: The intermediate oil, NaCl (0.194 mol), DMSO (200 mL), and water (5 mL) are added to a reaction flask. The mixture is heated to 185°C under a nitrogen atmosphere and stirred for 3 hours.[8]

Step 3: Michael Addition and Final Hydrolysis

-

Reactants: The product from Step 2 and diethyl malonate in an alkaline alcohol solution.[8]

-

Procedure: The product from the decarboxylation step is reacted with diethyl malonate in an alcohol solvent containing a base. This is followed by hydrolysis under acidic conditions (e.g., refluxing with aqueous hydrochloric acid for 50-100 hours) to yield the final product, 3-(2-methylpropyl)pentanedioic acid.[8][9] The product is then extracted using a solvent like toluene.[9]

Caption: General workflow for the synthesis of 3-(2-methylpropyl)pentanedioic acid.

Experimental Protocol 2: Alternative Synthesis from Malonamide (B141969) Nitrile

An alternative synthetic route utilizes isovaleraldehyde and malonamide nitrile as starting materials.[3][10]

-

Step 1: Condensation: Isovaleraldehyde and malonamide nitrile undergo a base-catalyzed condensation reaction under mild, normal temperature conditions.[3][10]

-

Step 2: Hydrolysis: The resulting condensation product is then hydrolyzed in acidic conditions to yield 3-(2-methylpropyl)pentanedioic acid.[3][10] This method is noted for its high yields and reduced environmental impact.[3]

Application in Drug Development: Pregabalin (B1679071) Synthesis

The primary application of 3-(2-methylpropyl)pentanedioic acid is as a crucial starting material in the synthesis of (S)-Pregabalin, an anticonvulsant and analgesic drug marketed as Lyrica®.[3][5][6][9] The compound is also considered an impurity of Pregabalin.[4][5]

The synthetic pathway from 3-(2-methylpropyl)pentanedioic acid to (S)-Pregabalin involves several key transformations:

-

Anhydride (B1165640) Formation: 3-(2-methylpropyl)pentanedioic acid is first converted to its corresponding cyclic anhydride, 3-isobutylglutaric anhydride.[9]

-

Amidation: The anhydride undergoes ammonolysis or amidation to form 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH).[9][11]

-

Hofmann Rearrangement: A Hofmann rearrangement of the amide (CMH) yields the racemic precursor to pregabalin, 3-aminomethyl-5-methylhexanoic acid.[3][9]

-

Resolution: The racemic mixture is then resolved to isolate the desired (S)-enantiomer, (S)-Pregabalin.[9]

Caption: Synthetic pathway from 3-(2-methylpropyl)pentanedioic acid to (S)-Pregabalin.

Safety and Handling

Hazard Identification:

-

May cause serious eye damage or irritation.[1]

-

Suspected of damaging fertility or the unborn child.[1]

Storage and Handling:

-

The compound should be stored in a cool, dry, and well-closed container to maintain stability.[6]

-

For long-term storage, a freezer at -20°C is recommended.[3][7]

-

Keep away from moisture and strong light or heat.[6]

This technical guide provides a detailed overview of 3-(2-methylpropyl)pentanedioic acid, covering its fundamental properties, synthesis, and critical role in pharmaceutical manufacturing. The provided protocols and pathways offer a foundation for further research and development in this area.

References

- 1. Isobutylglutaric acid | C9H16O4 | CID 10976240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-Methylpropyl)pentanedioic Acid (3-Isobutylglutaric Acid) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. 3-isobutylglutaric Acid CAS 75143-89-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. lookchem.com [lookchem.com]

- 8. Method for preparing 3-isobutylglutaric acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

- 10. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]

- 11. Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide (2016) | Guo Pan | 1 Citations [scispace.com]

The Unexplored Potential of 3-Isobutylglutaric Acid: A Technical Overview of its Biological Significance

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of 3-Isobutylglutaric acid, a dicarboxylic acid primarily recognized as a key synthetic intermediate for the blockbuster drug Pregabalin (B1679071). While its role in chemical synthesis is well-established, its intrinsic biological activities remain a largely uncharted territory. This document aims to consolidate the existing, albeit limited, knowledge on the biological interactions and potential toxicological profile of 3-Isobutylglutaric acid, providing a foundation for future research and development.

Chemical Identity and Properties

3-Isobutylglutaric acid, also known as 3-(2-methylpropyl)pentanedioic acid, is a C9 dicarboxylic acid.[1] Its chemical structure is characterized by a glutaric acid backbone with an isobutyl substituent at the 3-position. This structure is fundamental to its role as a precursor in the synthesis of Pregabalin, a gamma-aminobutyric acid (GABA) analogue.[1]

| Property | Value | Reference |

| CAS Number | 75143-89-4 | [1] |

| Molecular Formula | C9H16O4 | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | Pale brown or White to Off-White Solid | [1][2] |

| Melting Point | Approx. 47°C | [1] |

| Boiling Point | Approx. 326°C | [1] |

| Solubility | Slightly soluble in methanol (B129727) and water | [1] |

Role as a Pharmaceutical Intermediate and Impurity

The primary significance of 3-Isobutylglutaric acid in the pharmaceutical industry is its function as a crucial starting material in the synthesis of Pregabalin.[1][3] The synthesis of Pregabalin from 3-Isobutylglutaric acid involves a series of chemical transformations, including the formation of an anhydride, followed by amidation and a Hofmann rearrangement.[1]

Due to its central role in the manufacturing process, 3-Isobutylglutaric acid is also a known impurity in the final Pregabalin drug product.[3][4][5] The presence of impurities in active pharmaceutical ingredients (APIs) necessitates a thorough understanding of their potential biological effects to ensure the safety and efficacy of the medication.[4]

Potential Biological Activities and Toxicological Profile

Direct research into the pharmacological activities of 3-Isobutylglutaric acid is sparse. However, some insights can be gleaned from toxicological data and its structural relationship to the neuroactive molecule, Pregabalin.

Toxicological Data

Safety data sheets (SDS) for 3-Isobutylglutaric acid indicate potential health hazards. It is classified as causing serious eye damage and is suspected of damaging fertility or the unborn child.[6][7][8]

| Hazard Statement | GHS Classification |

| Causes serious eye damage | H318 |

| Suspected of damaging fertility or the unborn child | H361 |

These classifications are based on computational predictions or limited animal studies and highlight the need for more comprehensive toxicological evaluation. Detailed experimental protocols for assessing these toxicological endpoints would typically follow OECD guidelines for toxicity testing.

Structural Relationship to GABA and Pregabalin

3-Isobutylglutaric acid is a structural precursor to Pregabalin, which is an analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][9][10] GABA exerts its effects by binding to GABA receptors in the central nervous system, leading to neuronal inhibition.[11][12] While Pregabalin does not bind directly to GABA receptors, it modulates the activity of voltage-gated calcium channels.[11]

Given the structural similarity, it is conceivable that 3-Isobutylglutaric acid could have some interaction with biological targets involved in neurotransmission, although there is currently no direct evidence to support this. The dicarboxylic acid nature of 3-Isobutylglutaric acid makes it chemically distinct from the amino acid structure of GABA and Pregabalin, which would significantly alter its binding properties to receptors and transporters.

graph G {

layout=neato;

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#5F6368"];

GABA [label="GABA\n(γ-Aminobutyric Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Pregabalin [label="Pregabalin\n(3-Isobutyl GABA)", fillcolor="#34A853", fontcolor="#FFFFFF"];

IBGA [label="3-Isobutylglutaric Acid", fillcolor="#FBBC05", fontcolor="#202124"];

GABA -- Pregabalin [label="Structural Analogue", len=2.5];

IBGA -- Pregabalin [label="Synthetic Precursor", len=2.5, style=dashed];

}

Enzymatic pathways involving 3-Isobutylglutaric acid derivatives.

Future Directions and Conclusion

The current body of knowledge on 3-Isobutylglutaric acid is heavily skewed towards its application in organic synthesis. While this is a critical aspect of its utility, the lack of data on its intrinsic biological activities represents a significant knowledge gap, particularly given its status as a pharmaceutical impurity.

Future research should focus on:

-

Comprehensive Toxicological Studies: Moving beyond in silico predictions to in vitro and in vivo studies to fully characterize its safety profile.

-

Pharmacological Screening: Investigating its potential interactions with a broader range of biological targets, including receptors, enzymes, and transporters, especially within the central nervous system.

-

Metabolomic Studies: Determining if 3-Isobutylglutaric acid is a natural metabolite in any biological system, which could provide clues to its endogenous function.

References

- 1. nbinno.com [nbinno.com]

- 2. Pregabalin Impurity 80 (3-Isobutylglutaric Acid) [cymitquimica.com]

- 3. 3-isobutylglutaric acid | 75143-89-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. veeprho.com [veeprho.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 3-isobutylglutaric acid - Safety Data Sheet [chemicalbook.com]

- 8. Isobutylglutaric acid | C9H16O4 | CID 10976240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2007127309A2 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

- 10. WO2019193607A1 - An improved process for the preparation of pregabalin - Google Patents [patents.google.com]

- 11. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Isobutylglutaric Acid from Isovaleraldehyde: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-isobutylglutaric acid, a key intermediate in the pharmaceutical industry, notably in the production of Pregabalin.[1] The synthesis commences from isovaleraldehyde (B47997) and proceeds through a well-established three-step route: a Knoevenagel condensation, a Michael addition, and subsequent hydrolysis and decarboxylation. This application note presents a detailed, step-by-step protocol compiled from various sources, offering insights into reaction conditions, reagents, and expected outcomes. All quantitative data is summarized for clarity, and visual diagrams generated using DOT language are included to illustrate the reaction pathway and experimental workflow.

Introduction

3-Isobutylglutaric acid (CAS No: 75143-89-4), also known as 3-(2-methylpropyl)pentanedioic acid, is a dicarboxylic acid of significant interest in medicinal chemistry and drug development.[1] Its primary application lies as a crucial precursor in the synthesis of (S)-Pregabalin, an anticonvulsant and analgesic drug.[1] The efficient and scalable synthesis of 3-isobutylglutaric acid is therefore of paramount importance. The most common and industrially adaptable synthetic route starts from readily available isovaleraldehyde and employs a sequence of classic organic reactions to construct the target molecule.[1] This protocol details a widely practiced method involving the Knoevenagel condensation of isovaleraldehyde with diethyl malonate, followed by a Michael addition and concluding with hydrolysis and decarboxylation steps.

Reaction Pathway

The overall synthetic scheme is depicted below:

Experimental Protocols

This section details the experimental procedures for each step of the synthesis.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Isovaleraldehyde | 590-86-3 | (CH₃)₂CHCH₂CHO | 86.13 |

| Diethyl malonate | 105-53-3 | CH₂(COOC₂H₅)₂ | 160.17 |

| Di-n-propylamine | 142-84-7 | (CH₃CH₂CH₂)₂NH | 101.19 |

| Cyclohexane (B81311) | 110-82-7 | C₆H₁₂ | 84.16 |

| Hydrochloric Acid (35%) | 7647-01-0 | HCl | 36.46 |

| Toluene (B28343) | 108-88-3 | C₇H₈ | 92.14 |

| Product | |||

| 3-Isobutylglutaric Acid | 75143-89-4 | C₉H₁₆O₄ | 188.22 |

Step 1: Knoevenagel Condensation of Isovaleraldehyde and Diethyl Malonate

This step involves the base-catalyzed condensation of isovaleraldehyde with diethyl malonate to form diethyl isobutylidenemalonate.

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, condenser, and a Dean-Stark apparatus, add isovaleraldehyde (1.0 kg, 11.61 mol), cyclohexane (1.35 L), and di-n-propylamine (11.74 g, 0.116 mol).[2]

-

Heat the mixture to reflux and facilitate the azeotropic removal of water.

-

After the complete removal of water (approximately 208 mL), distill off the cyclohexane from the reaction mixture.[3] Any remaining traces of cyclohexane should be removed under vacuum.[3]

Step 2: Michael Addition

The crude product from Step 1 is then subjected to a Michael addition with another equivalent of diethyl malonate.

Procedure:

-

Cool the reaction mass from the previous step to 30-35 °C.[2][4]

-

To the cooled mixture, add diethyl malonate (2.027 kg, 12.67 mol) followed by the addition of di-n-propylamine (106.91 g, 1.06 mol).[2][4]

-

Heat the reaction mixture to 50-55 °C and maintain this temperature for 3-5 hours.[2][4]

Step 3: Hydrolysis and Decarboxylation

The final step involves the acidic hydrolysis of the ester groups followed by decarboxylation to yield the desired product.

Procedure:

-

Carefully add an aqueous solution of hydrochloric acid (19.79 L of 35% HCl in 3.95 L of water).[2]

-

Heat the mixture to reflux at a temperature of 100-125 °C for 50-100 hours.[2][4]

-

After the reaction is complete, cool the mixture to 25-30 °C.

-

Extract the product with toluene.

-

Distill off the toluene to obtain crude 3-isobutylglutaric acid.

Purification

The crude product can be further purified by recrystallization or distillation to achieve higher purity. The purified product is a solid with a melting point in the range of 40-42°C.[3]

Experimental Workflow

The following diagram illustrates the overall workflow of the synthesis process.

References

- 1. nbinno.com [nbinno.com]

- 2. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 3 Isobutylglutaric acid Spectral data [orgspectroscopyint.blogspot.com]

- 4. WO2007127309A2 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of 3-Isobutylglutaric Acid via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-isobutylglutaric acid, a key intermediate in the production of pharmaceuticals such as Pregabalin.[1][2] The primary synthetic route discussed is the Knoevenagel condensation, a versatile and efficient method for carbon-carbon bond formation.[3]

Introduction

3-Isobutylglutaric acid, also known as 3-(2-methylpropyl)pentanedioic acid, is a dicarboxylic acid with the chemical formula C9H16O4.[1] Its synthesis is a critical step in the manufacturing of various active pharmaceutical ingredients (APIs). The Knoevenagel condensation provides a reliable method for its preparation, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound.[4][5] In the context of 3-isobutylglutaric acid synthesis, isovaleraldehyde (B47997) is a common starting material, which undergoes condensation with a malonic ester derivative.[1][6][7] Subsequent steps of Michael addition, hydrolysis, and decarboxylation complete the synthesis.[1][6][7]

Synthetic Pathway Overview

The synthesis of 3-isobutylglutaric acid via Knoevenagel condensation is a multi-step process. A general representation of the synthetic route is depicted below. The initial Knoevenagel condensation between isovaleraldehyde and an active methylene compound (e.g., diethyl malonate or ethyl cyanoacetate) yields an unsaturated intermediate. This is followed by a Michael addition with a second equivalent of the active methylene compound. Finally, hydrolysis and decarboxylation of the resulting tetra-ester or cyano-ester intermediate afford the desired 3-isobutylglutaric acid.[1][6][7][8]

Caption: General workflow for the synthesis of 3-isobutylglutaric acid.

Quantitative Data Summary

The following table summarizes quantitative data from a representative synthesis of 3-isobutylglutaric acid.

| Parameter | Value | Reference |

| Starting Materials | ||

| Isovaleraldehyde | 1.0 mole equivalent | [2] |

| Diethyl Malonate (total) | ~2.0 mole equivalents | [2] |

| Reaction Conditions | ||

| Knoevenagel Condensation Temperature | 50-55 °C | [2] |

| Hydrolysis and Decarboxylation Temperature | 100-125 °C | [2][9] |

| Hydrolysis and Decarboxylation Time | 50-100 hours | [2][9] |

| Product Characterization | ||

| Yield | 76.14% | [2] |

| Gas Chromatography (GC) Purity | 93.64% | [2] |

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of 3-isobutylglutaric acid and its intermediates.[2][6]

Protocol 1: One-Pot Synthesis of 3-Isobutylglutaric Acid

This protocol outlines a one-pot synthesis starting from isovaleraldehyde and diethyl malonate.

Materials:

-

Isovaleraldehyde

-

Diethyl malonate

-

Di-n-propylamine

-

Aqueous Hydrochloric Acid (35%)

Procedure:

-

To a suitable reaction vessel, add isovaleraldehyde.

-

Cool the reaction mass to 30-35°C.

-

Add diethyl malonate (2.027 kg, 12.67 mole) followed by the addition of di-n-propylamine (106.91 g).[2][9]

-

Cool the reaction to 25-30°C.

-

Carefully add an aqueous solution of hydrochloric acid (35% hydrochloric acid, 19.79 L in 3.95 L of water).[2][9]

-

After the reaction is complete, cool the mass to 25-30°C.

-

Extract the product with toluene.

-

Distill off the toluene to obtain 3-isobutylglutaric acid.

Protocol 2: Multi-step Synthesis of 3-Isobutylglutaric Acid

This protocol describes a stepwise approach involving the isolation of intermediates.

Step 1: Knoevenagel Condensation

-

In a reaction flask equipped with a water separator, add diethyl malonate (16g, 0.1mol), isovaleraldehyde (8.6g, 0.1mol), cyclohexane (B81311) (300mL), glacial acetic acid (30mL), and hexahydropyridine (1mL).[6]

-

Heat the mixture to reflux for 3 hours, continuously removing water using the water separator.[6]

-

The resulting solution contains the Knoevenagel condensation product.

Step 2: Decarboxylation

-

To the solution from Step 1, add NaCl (11.3g, 0.194mol), DMSO (200mL), and water (5mL).[6]

-

Heat the mixture to 185°C under a nitrogen atmosphere and stir for 3 hours.[6]

-

This step yields the decarboxylated intermediate.

Step 3: Michael Addition

-